molecular formula C27H26BrNO5 B12847834 (4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one

(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one

Cat. No.: B12847834
M. Wt: 524.4 g/mol
InChI Key: CBSXPUVKDPDGEV-XUZZJYLKSA-N
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Description

(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes a benzyl group, a bromo-methoxyphenyl group, and a methoxyphenyl group attached to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the various substituents. Common synthetic routes may involve the use of chiral auxiliaries to ensure the correct stereochemistry of the final product. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, often incorporating green chemistry principles to reduce environmental impact. The use of high-throughput screening and process optimization techniques ensures consistent quality and scalability of production.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-benzyl-3-[(2S)-3-(2-chloro-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one
  • (4S)-4-benzyl-3-[(2S)-3-(2-fluoro-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one

Uniqueness

The uniqueness of (4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

Properties

Molecular Formula

C27H26BrNO5

Molecular Weight

524.4 g/mol

IUPAC Name

(4S)-4-benzyl-3-[(2R)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C27H26BrNO5/c1-32-22-11-8-19(9-12-22)24(15-20-10-13-23(33-2)16-25(20)28)26(30)29-21(17-34-27(29)31)14-18-6-4-3-5-7-18/h3-13,16,21,24H,14-15,17H2,1-2H3/t21-,24+/m0/s1

InChI Key

CBSXPUVKDPDGEV-XUZZJYLKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](CC2=C(C=C(C=C2)OC)Br)C(=O)N3[C@H](COC3=O)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C(CC2=C(C=C(C=C2)OC)Br)C(=O)N3C(COC3=O)CC4=CC=CC=C4

Origin of Product

United States

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